molecular formula C14H17F3N6O2S B6424488 1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-4-sulfonamide CAS No. 2034598-08-6

1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-4-sulfonamide

Cat. No. B6424488
CAS RN: 2034598-08-6
M. Wt: 390.39 g/mol
InChI Key: CIRYQAHLWHLDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a pyrimidine derivative with an imidazole derivative . For example, a compound with a similar structure was synthesized by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with 4-aminopiperidine-1-carboxylate in isopropanol . The reaction was catalyzed by diisopropylethylamine (DIPEA) and refluxed for 5 hours . The resulting product was then deprotected in an HCl/ethanol system to yield the desired compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . The compound is monoclinic with a crystal size of 0.15 × 0.13 × 0.11 mm . The crystal structure contains several key functional groups, including a pyrimidine ring, an imidazole ring, and a piperidine ring .

Future Directions

The future research directions for “1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-4-sulfonamide” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .

properties

IUPAC Name

1-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O2S/c1-22-7-13(20-9-22)26(24,25)21-10-2-4-23(5-3-10)12-6-11(14(15,16)17)18-8-19-12/h6-10,21H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRYQAHLWHLDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.